molecular formula C7H8N4 B152883 Pyrazolo[1,5-A]pyridine-2,3-diamine CAS No. 136873-28-4

Pyrazolo[1,5-A]pyridine-2,3-diamine

Cat. No. B152883
M. Wt: 148.17 g/mol
InChI Key: URWYROQERZYTEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyrazolo[1,5-A]pyridine-2,3-diamine (PPDA) is a heterocyclic compound that has gained significant attention in the scientific community due to its diverse applications in various fields. PPDA is a derivative of pyrazolopyridine and has been synthesized using different methods.

Mechanism Of Action

The mechanism of action of Pyrazolo[1,5-A]pyridine-2,3-diamine involves its ability to inhibit the activity of kinases, including CDK2. Pyrazolo[1,5-A]pyridine-2,3-diamine binds to the ATP-binding site of CDK2, which prevents the phosphorylation of its downstream targets, leading to cell cycle arrest and apoptosis. Pyrazolo[1,5-A]pyridine-2,3-diamine also inhibits the production of pro-inflammatory cytokines, including interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), by blocking the activation of nuclear factor-κB (NF-κB).

Biochemical And Physiological Effects

Pyrazolo[1,5-A]pyridine-2,3-diamine has been shown to have several biochemical and physiological effects. In vitro studies have shown that Pyrazolo[1,5-A]pyridine-2,3-diamine inhibits the growth of cancer cells and induces apoptosis. Pyrazolo[1,5-A]pyridine-2,3-diamine has also been shown to inhibit the production of pro-inflammatory cytokines, which may have therapeutic implications for the treatment of inflammatory diseases. In vivo studies have shown that Pyrazolo[1,5-A]pyridine-2,3-diamine has anti-inflammatory effects and may have potential as a therapeutic agent for the treatment of inflammatory diseases.

Advantages And Limitations For Lab Experiments

Pyrazolo[1,5-A]pyridine-2,3-diamine has several advantages for lab experiments, including its high yield and purity, and its ability to inhibit the activity of kinases and pro-inflammatory cytokines. However, Pyrazolo[1,5-A]pyridine-2,3-diamine also has limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy in vivo.

Future Directions

There are several future directions for the study of Pyrazolo[1,5-A]pyridine-2,3-diamine. One direction is to further investigate its potential as a kinase inhibitor and anti-cancer agent. Another direction is to study its potential as an anti-inflammatory agent for the treatment of inflammatory diseases. Further studies are also needed to determine the safety and efficacy of Pyrazolo[1,5-A]pyridine-2,3-diamine in vivo and to develop novel Pyrazolo[1,5-A]pyridine-2,3-diamine derivatives with improved pharmacological properties.
Conclusion
In conclusion, Pyrazolo[1,5-A]pyridine-2,3-diamine is a heterocyclic compound that has gained significant attention in the scientific community due to its diverse applications in various fields. Pyrazolo[1,5-A]pyridine-2,3-diamine can be synthesized using different methods and has been extensively studied for its potential as a kinase inhibitor, anti-cancer agent, and anti-inflammatory agent. Pyrazolo[1,5-A]pyridine-2,3-diamine inhibits the activity of kinases and pro-inflammatory cytokines, leading to cell cycle arrest, apoptosis, and anti-inflammatory effects. Pyrazolo[1,5-A]pyridine-2,3-diamine has several advantages for lab experiments, but also has limitations, including its potential toxicity. Further studies are needed to determine the safety and efficacy of Pyrazolo[1,5-A]pyridine-2,3-diamine in vivo and to develop novel Pyrazolo[1,5-A]pyridine-2,3-diamine derivatives with improved pharmacological properties.

Scientific Research Applications

Pyrazolo[1,5-A]pyridine-2,3-diamine has been extensively studied for its diverse applications in various fields. In medicinal chemistry, Pyrazolo[1,5-A]pyridine-2,3-diamine has been studied for its potential as a kinase inhibitor. Pyrazolo[1,5-A]pyridine-2,3-diamine has been shown to inhibit the activity of cyclin-dependent kinase 2 (CDK2), which is involved in cell cycle regulation. Pyrazolo[1,5-A]pyridine-2,3-diamine has also been studied as a potential anti-cancer agent due to its ability to induce apoptosis in cancer cells. In addition, Pyrazolo[1,5-A]pyridine-2,3-diamine has been studied for its potential as an anti-inflammatory agent due to its ability to inhibit the production of pro-inflammatory cytokines.

properties

CAS RN

136873-28-4

Product Name

Pyrazolo[1,5-A]pyridine-2,3-diamine

Molecular Formula

C7H8N4

Molecular Weight

148.17 g/mol

IUPAC Name

pyrazolo[1,5-a]pyridine-2,3-diamine

InChI

InChI=1S/C7H8N4/c8-6-5-3-1-2-4-11(5)10-7(6)9/h1-4H,8H2,(H2,9,10)

InChI Key

URWYROQERZYTEE-UHFFFAOYSA-N

SMILES

C1=CC2=C(C(=NN2C=C1)N)N

Canonical SMILES

C1=CC2=C(C(=NN2C=C1)N)N

synonyms

Pyrazolo[1,5-a]pyridine-2,3-diamine (9CI)

Origin of Product

United States

Synthesis routes and methods

Procedure details

2.66 g. 2-Aminopyrazolo[1,5-a]pyridine (see Chem. Pharm. Bull., 21, 2146/1973) are reacted with p-methoxybenzenediazonium salt analogously to Example 12.3.1, the resultant azo compound is reduced with sodium dithionite and the crude product obtained is purified to give 2,3-diaminopyrazolo[1,5-a]pyridine; m.p. 190° C.; Rf =0.6 (silica gel, ligroin/acetone/glacial acetic acid 60:40:1 v/v/v).
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